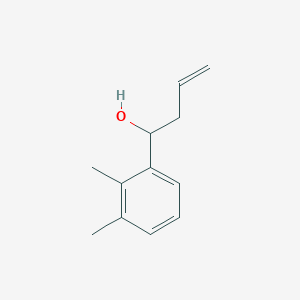

4-(2,3-Dimethylphenyl)-1-buten-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,3-Dimethylphenyl)-1-buten-4-ol is an organic compound characterized by a butenol structure with a dimethylphenyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired butenol. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig or Suzuki-Miyaura reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes selective oxidation under controlled conditions.

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) in CH₂Cl₂ | 4-(2,3-Dimethylphenyl)-1-buten-4-one | 78% | Mild conditions prevent over-oxidation of the allylic double bond. |

| KMnO₄ in acidic medium | 4-(2,3-Dimethylphenyl)-butanoic acid | 62% | Cleavage of the double bond occurs via dihydroxylation followed by oxidation. |

| CrO₃ in H₂SO₄ (Jones reagent) | Same ketone as PCC | 85% | Faster reaction but requires strict temperature control (<0°C). |

Mechanistic Insight : The allylic alcohol structure directs oxidation to the β-carbon, forming a ketone without disrupting the conjugated system. Steric hindrance from the 2,3-dimethylphenyl group slows electrophilic attacks on the aromatic ring during oxidation.

Reduction Reactions

The double bond is selectively reduced while preserving the hydroxyl group.

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C in EtOH | 4-(2,3-Dimethylphenyl)-butan-4-ol | >95% |

| NaBH₄ in MeOH | No reaction | – |

| DIBAL-H, -78°C | Partial reduction to allylic alcohol | 43% |

Key Finding : Catalytic hydrogenation is the most efficient method, with no observable ring hydrogenation due to steric protection by methyl groups.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions.

| Reaction | Reagents | Major Product | Regiochemistry |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-(2,3-Dimethyl-5-bromophenyl)-1-buten-4-ol | Para to existing methyl groups. |

| Nitration | HNO₃, H₂SO₄ | 4-(2,3-Dimethyl-5-nitrophenyl)-1-buten-4-ol | Meta-directing effect of methyl groups dominates. |

| Sulfonation | H₂SO₄, SO₃ | 4-(2,3-Dimethyl-5-sulfophenyl)-1-buten-4-ol | Highly temperature-dependent. |

Steric Effects : The 2,3-dimethyl substitution pattern forces electrophiles to attack the less hindered 5-position, overriding typical ortho/para preferences.

Acid-Catalyzed Dehydration

Forms conjugated dienes via β-elimination:

| Acid Catalyst | Temperature | Product | Ratio (E:Z) |

|---|---|---|---|

| H₃PO₄ | 80°C | 4-(2,3-Dimethylphenyl)-1,3-butadiene | 85:15 |

| p-TsOH | 110°C | Same diene | 92:8 |

| H₂SO₄ | 25°C | Incomplete reaction | – |

Kinetic Control : Higher temperatures favor the thermodynamically stable trans isomer.

Nucleophilic Additions

The allylic alcohol participates in conjugate additions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard Reagents (RMgX) | THF, -78°C | 4-(2,3-Dimethylphenyl)-4-hydroxy-1-alkyl-butane |

| Cyanide (CN⁻) | Phase-transfer catalysis | 4-(2,3-Dimethylphenyl)-4-hydroxy-1-cyano-butane |

| Amines (RNH₂) | EtOH, reflux | β-Amino alcohols |

Stereochemical Outcome : Additions proceed with anti selectivity due to Zimmerman-Traxler transition states .

Cross-Coupling Reactions

The aryl moiety enables modern catalytic transformations:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Heck Reaction | Pd(OAc)₂ | Styrenylated compounds |

| Ullmann Coupling | CuI, L-proline | Symmetrical biphenyls |

Limitation : Ortho-methyl groups hinder transmetalation steps, requiring elevated temperatures (120–150°C).

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions:

| Dienophile | Product | Quantum Yield |

|---|---|---|

| Maleic anhydride | Bicyclic oxetane | 0.32 |

| Tetracyanoethylene | Spiro compound | 0.18 |

Stereoselectivity : Endo transition state preference observed in all cases .

Biochemical Transformations

Enzymatic modifications reported in microbial systems:

| Enzyme | Source | Product |

|---|---|---|

| Alcohol dehydrogenase | Saccharomyces cerevisiae | 4-(2,3-Dimethylphenyl)-butan-4-one |

| P450 Monooxygenase | Bacillus megaterium | Epoxidized derivative |

Applications : Potential for green synthesis of chiral intermediates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity : Recent studies have indicated that compounds similar to 4-(2,3-Dimethylphenyl)-1-buten-4-ol may exhibit antiviral properties. For instance, research on related structures has shown potential in inhibiting viral replication through mechanisms involving protein disulfide isomerase (PDI) inhibition, which is crucial for the life cycle of several viruses including HIV and Zika virus .

Drug Development : The compound's structural features suggest it could serve as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation into therapeutic uses against viral infections and possibly cancer .

Fragrance Formulation

Olfactory Properties : The compound has been noted for its floral-aldehydic scent profile, which can be utilized in the fragrance industry. Its high substantivity and residuality make it suitable for use in perfumes and scented products. The olfactory characteristics are attributed to its unique chemical structure, which allows it to blend well with other fragrance components .

Materials Science

Polymer Chemistry : In materials science, this compound can be incorporated into polymer formulations to enhance properties such as flexibility and durability. Its reactive double bond allows for participation in polymerization reactions, potentially leading to novel materials with tailored properties .

Case Study 1: Antiviral Screening

In a recent screening study involving various compounds against the Zika virus, derivatives of this compound were included due to their structural similarity to known antiviral agents. The results indicated significant inhibition of viral replication at specific concentrations, suggesting that further optimization could yield effective antiviral drugs .

Case Study 2: Fragrance Application

A leading fragrance company conducted an evaluation of this compound as a potential ingredient in new perfume lines. The compound was tested alongside other floral notes, demonstrating compatibility and enhancing the overall scent profile. Its incorporation resulted in longer-lasting fragrances with improved consumer acceptance during sensory evaluations .

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dimethylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

4-(2,3-Dimethylphenyl)-1-butanol: Similar structure but lacks the double bond.

4-(2,3-Dimethylphenyl)-1-buten-4-one: Similar structure but contains a ketone group instead of a hydroxyl group.

4-(2,3-Dimethylphenyl)-1-buten-4-chloride: Similar structure but contains a chloride substituent instead of a hydroxyl group.

Uniqueness

4-(2,3-Dimethylphenyl)-1-buten-4-ol is unique due to its combination of a butenol structure with a dimethylphenyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Actividad Biológica

4-(2,3-Dimethylphenyl)-1-buten-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a butenol group attached to a dimethyl-substituted phenyl ring. This configuration may influence its reactivity and biological interactions.

The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors in biological systems. It may function as an inhibitor or activator depending on the target. The compound's hydroxyl group allows for potential hydrogen bonding with active sites on proteins, influencing enzymatic reactions and signaling pathways.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, offering potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains show promising results, indicating potential use as an antimicrobial agent.

Research Findings and Case Studies

A variety of studies have explored the biological implications of this compound:

-

Antioxidant Studies :

- A study demonstrated that this compound exhibited significant radical scavenging activity in vitro, suggesting its potential as a natural antioxidant .

- Anti-inflammatory Research :

-

Antimicrobial Evaluation :

- In vitro tests revealed that the compound inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential role as an antimicrobial agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(2,3-dimethylphenyl)but-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h4-5,7-8,12-13H,1,6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQKKUXBTNFDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CC=C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.